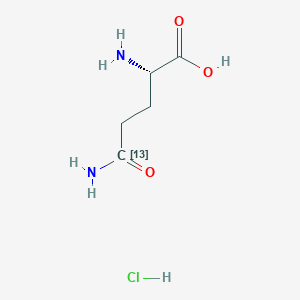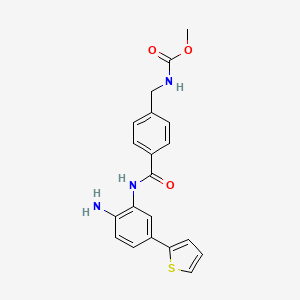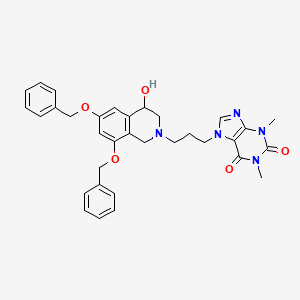![molecular formula C14H20O B13856471 [1-(3-Phenylpropyl)cyclobutyl]methanol](/img/structure/B13856471.png)
[1-(3-Phenylpropyl)cyclobutyl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[1-(3-Phenylpropyl)cyclobutyl]methanol is an organic compound characterized by a cyclobutyl ring attached to a methanol group and a phenylpropyl side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-(3-Phenylpropyl)cyclobutyl]methanol typically involves the reaction of cyclobutylmethanol with 3-phenylpropyl bromide under basic conditions. The reaction proceeds via a nucleophilic substitution mechanism, where the hydroxyl group of cyclobutylmethanol attacks the electrophilic carbon of the 3-phenylpropyl bromide, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
[1-(3-Phenylpropyl)cyclobutyl]methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The phenylpropyl side chain can undergo reduction to form the corresponding alkane.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of cyclobutyl ketone or aldehyde derivatives.
Reduction: Formation of cyclobutylmethane derivatives.
Substitution: Formation of cyclobutyl halides or amines.
Scientific Research Applications
Chemistry
In chemistry, [1-(3-Phenylpropyl)cyclobutyl]methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of novel reaction pathways and mechanisms.
Biology
In biological research, this compound can be used as a probe to study the interactions between small molecules and biological macromolecules. Its structural features make it suitable for investigating binding affinities and specificities.
Medicine
In medicine, this compound has potential applications as a precursor for the synthesis of pharmaceutical compounds. Its derivatives may exhibit biological activity and therapeutic potential.
Industry
In the industrial sector, this compound can be used as an intermediate in the production of specialty chemicals and materials. Its unique properties make it valuable for the development of new products and technologies.
Mechanism of Action
The mechanism of action of [1-(3-Phenylpropyl)cyclobutyl]methanol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological macromolecules, influencing their structure and function. Additionally, the phenylpropyl side chain can interact with hydrophobic regions of proteins, affecting their activity and stability.
Comparison with Similar Compounds
Similar Compounds
Cyclobutylmethanol: Lacks the phenylpropyl side chain, resulting in different chemical and biological properties.
3-Phenylpropyl alcohol: Lacks the cyclobutyl ring, leading to variations in reactivity and applications.
Cyclobutylphenylmethanol: Contains a phenyl group directly attached to the cyclobutyl ring, differing in steric and electronic effects.
Uniqueness
[1-(3-Phenylpropyl)cyclobutyl]methanol is unique due to the combination of the cyclobutyl ring and the phenylpropyl side chain
Properties
Molecular Formula |
C14H20O |
|---|---|
Molecular Weight |
204.31 g/mol |
IUPAC Name |
[1-(3-phenylpropyl)cyclobutyl]methanol |
InChI |
InChI=1S/C14H20O/c15-12-14(10-5-11-14)9-4-8-13-6-2-1-3-7-13/h1-3,6-7,15H,4-5,8-12H2 |
InChI Key |
FSBHWOXIBWRDDE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)(CCCC2=CC=CC=C2)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


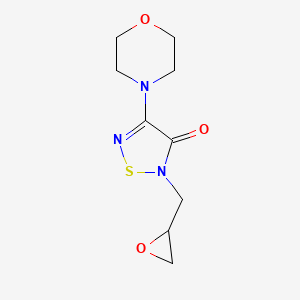
![7'-Chloro-2a1'-hydroxy-6-[11,15]methano[1,5]dioxacyclooctadecino[9,8,7-cd]benzofuran]-17'-one](/img/structure/B13856404.png)

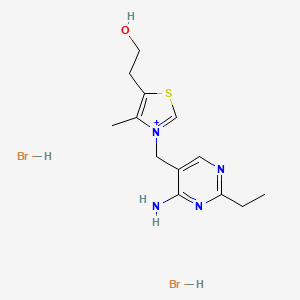
![4-chloro-3-cyclopropyl-3H-pyrazolo[3,4-d]pyrimidine](/img/structure/B13856418.png)
![[4-(6-Methoxypyridin-3-yl)phenyl]boronic acid](/img/structure/B13856424.png)
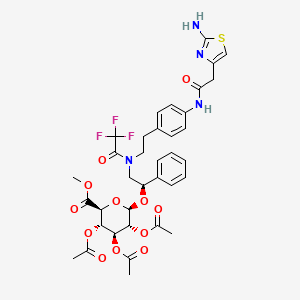
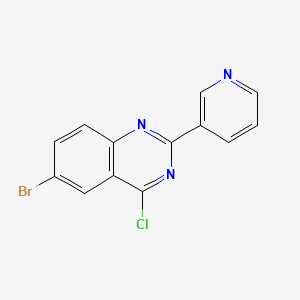
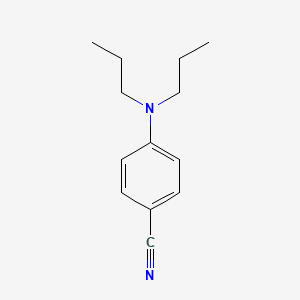
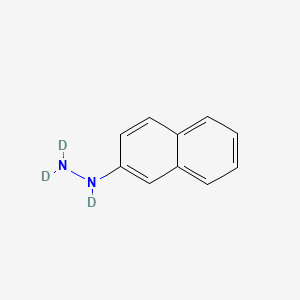
![Ethylmethanethiosulfonate-2-carboxy[(5'-amino-1'-carboxypentyl)iminodiacetic Acid] Amide, Trifluoroacetic Acid Salt](/img/structure/B13856459.png)
